1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone
Overview
Description
1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-(Methylthio)-1H-imidazol-4-yl)ethanone, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an imidazole ring substituted with a methylthio group, which contributes to its biological properties.
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the modulation of signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, including p38 MAP kinase and JNK3, which are involved in inflammatory responses and cellular stress responses.
Inhibition Studies
In enzyme-linked immunosorbent assays (ELISA), this compound demonstrated significant inhibitory effects on JNK3 and p38 MAP kinase. The IC50 values for these interactions were reported to be in the low nanomolar range, indicating potent activity:
Kinase | IC50 (nM) |
---|---|
JNK3 | 17 |
p38 MAP kinase | 24 |
This selectivity suggests that the compound could be a valuable tool for studying these pathways in various disease models, particularly those related to inflammation and cancer.
Anti-Cancer Activity
A study exploring the anti-cancer properties of imidazole derivatives found that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. The compound's ability to inhibit key signaling pathways involved in tumor growth further supports its potential as an anti-cancer agent .
Anti-Microbial Properties
Another area of investigation focused on the anti-microbial efficacy of this compound against various bacterial strains. Preliminary results indicated that it possesses notable activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) comparable to standard anti-tubercular agents. This suggests a promising role in the treatment of resistant strains of tuberculosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the imidazole ring and the methylthio group significantly influence the biological activity. For instance, variations in substituents led to alterations in potency against both kinases and microbial targets. This highlights the importance of molecular design in optimizing therapeutic efficacy .
Properties
IUPAC Name |
1-(2-methylsulfanyl-1H-imidazol-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)5-3-7-6(8-5)10-2/h3H,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMRHBVHRNBGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695780 | |
Record name | 1-[2-(Methylsulfanyl)-1H-imidazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-42-4 | |
Record name | 1-[2-(Methylthio)-1H-imidazol-5-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944898-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Methylsulfanyl)-1H-imidazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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